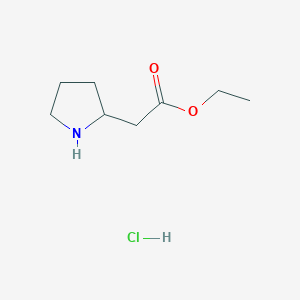

2-(ピロリジン-2-イル)酢酸エチル塩酸塩

概要

説明

Ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride is a chemical compound with the CAS Number: 1251923-73-5 . It has a molecular weight of 193.67 . The compound is stored at room temperature and is in the form of an oil .

Molecular Structure Analysis

The InChI code for Ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride is 1S/C8H15NO2.ClH/c1-2-11-8(10)6-7-4-3-5-9-7;/h7,9H,2-6H2,1H3;1H . This indicates the molecular formula of the compound is C8H16ClNO2 .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride. Pyrrolidine compounds are often used in the synthesis of bioactive molecules due to their ability to efficiently explore the pharmacophore space due to sp3-hybridization .科学的研究の応用

抗線維化活性

ピロリジン-2-イル部分を有する化合物は、その潜在的な抗線維化活性について調査されてきました。 これは、肝硬変や肺線維症など、線維症が大きな問題となる疾患に関連する可能性があります .

抗酸化活性

ピロリジン-2-オンの誘導体は、抗酸化作用を示し、細胞を酸化ストレスから保護する上で重要であり、老化やさまざまな疾患に影響を与える可能性があります .

医薬品合成

ピロリジン骨格は、創薬において汎用性があり、幅広い医薬品化合物を合成するために使用できます。 それは、より複雑な分子の合成における中間体として頻繁に使用されます .

生物学的意義

ピロリジン-2-オンとその誘導体は、さまざまな生物学的および農薬的用途を有する天然および合成化合物の両方に存在するため、生物学的に重要です .

Safety and Hazards

将来の方向性

Pyrrolidine compounds, including Ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride, continue to be of interest in drug discovery due to their versatile scaffold for novel biologically active compounds . They offer the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . This makes them a promising area for future research.

生化学分析

Biochemical Properties

Ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound is known to interact with enzymes involved in metabolic pathways, such as esterases and hydrolases, which catalyze the hydrolysis of ester bonds. The interaction with these enzymes facilitates the conversion of ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride into its active metabolites, which can further participate in biochemical processes. Additionally, this compound may interact with transport proteins, influencing its distribution within biological systems .

Cellular Effects

Ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating GPCR activity, ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride can affect downstream signaling cascades, leading to changes in gene expression and cellular metabolism. This compound may also impact cellular proliferation and differentiation, making it a valuable tool for studying cell biology .

Molecular Mechanism

The molecular mechanism of action of ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride involves its binding interactions with specific biomolecules. This compound can act as an agonist or antagonist of certain receptors, depending on its binding affinity and the receptor subtype. For instance, ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride may bind to GPCRs, leading to either activation or inhibition of the receptor’s signaling pathway. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. These interactions result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Over time, ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride may undergo degradation, leading to the formation of inactive or less active metabolites. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride in animal models are dose-dependent. At lower doses, this compound may exhibit therapeutic effects, such as modulation of neurotransmitter release and receptor activity. At higher doses, ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride can induce toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dose range is required to achieve the desired therapeutic outcome without causing adverse effects .

Metabolic Pathways

Ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride is involved in various metabolic pathways, primarily through its interaction with esterases and hydrolases. These enzymes catalyze the hydrolysis of the ester bond, converting ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride into its active metabolites. These metabolites can further participate in metabolic processes, influencing metabolic flux and metabolite levels. The interaction with cofactors, such as NADH and FADH2, may also play a role in the compound’s metabolic activity .

Transport and Distribution

The transport and distribution of ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transport proteins, influencing its intracellular concentration and localization. Additionally, binding proteins may facilitate the distribution of ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride within different cellular compartments, affecting its accumulation and activity .

Subcellular Localization

Ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications. The subcellular localization of ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride can affect its interactions with biomolecules and its overall biochemical activity .

特性

IUPAC Name |

ethyl 2-pyrrolidin-2-ylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)6-7-4-3-5-9-7;/h7,9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOIOSZMNYCGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1251923-73-5 | |

| Record name | 2-Pyrrolidineacetic acid, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251923-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

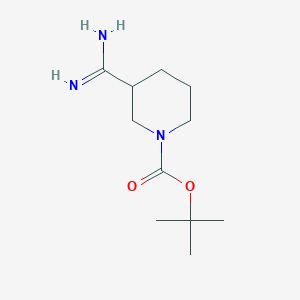

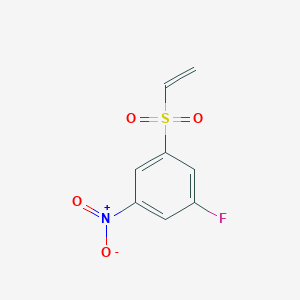

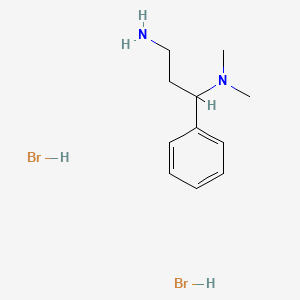

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(Cyclopropylamino)ethyl]phenol hydrochloride](/img/structure/B1522822.png)

amine dihydrochloride](/img/structure/B1522824.png)

![[2-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1522826.png)

![4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole](/img/structure/B1522829.png)

![ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine](/img/structure/B1522834.png)

![4-[3-(Aminomethyl)pentan-3-yl]-1,2-dichlorobenzene](/img/structure/B1522840.png)

![6-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]pyridine-3-carboxylic acid](/img/structure/B1522843.png)